2-({6-ETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(2-NITROPHENYL)ACETAMIDE
CAS No.: 701221-31-0
Cat. No.: VC4530333
Molecular Formula: C16H14N4O3S2
Molecular Weight: 374.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 701221-31-0 |
|---|---|
| Molecular Formula | C16H14N4O3S2 |
| Molecular Weight | 374.43 |
| IUPAC Name | 2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(2-nitrophenyl)acetamide |
| Standard InChI | InChI=1S/C16H14N4O3S2/c1-2-10-7-11-15(17-9-18-16(11)25-10)24-8-14(21)19-12-5-3-4-6-13(12)20(22)23/h3-7,9H,2,8H2,1H3,(H,19,21) |
| Standard InChI Key | RNPOMMGENBAZDD-UHFFFAOYSA-N |
| SMILES | CCC1=CC2=C(S1)N=CN=C2SCC(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Introduction
The compound 2-({6-ethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-(2-nitrophenyl)acetamide is a complex organic molecule that combines elements of thieno[2,3-d]pyrimidine and nitrophenyl groups. Despite the lack of specific information on this compound in the provided search results, we can infer its properties and potential applications based on similar compounds and the general chemistry of its components.
Synthesis and Preparation
The synthesis of such compounds typically involves multi-step reactions, including the formation of the thieno[2,3-d]pyrimidine core and subsequent modification with sulfanyl and nitrophenyl groups. The process may involve nucleophilic substitution, coupling reactions, or other organic transformations.
Biological Activity and Potential Applications
Compounds with similar structures have shown potential as inhibitors in various biological pathways. For instance, thieno[2,3-d]pyrimidine derivatives have been explored as antitumor agents and enzyme inhibitors . The nitro group can contribute to biological activity, potentially enhancing interactions with target molecules.
| Potential Application | Description |
|---|---|
| Antitumor Activity | Thieno[2,3-d]pyrimidine derivatives have shown promise as antitumor agents. |
| Enzyme Inhibition | Similar compounds have been studied as inhibitors of enzymes like thymidylate synthase and dihydrofolate reductase. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume